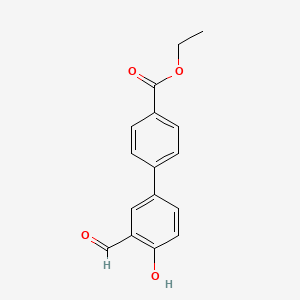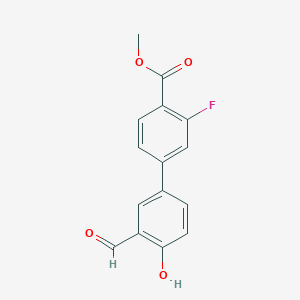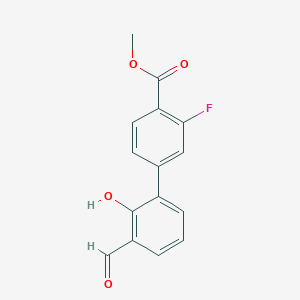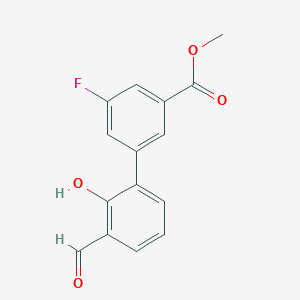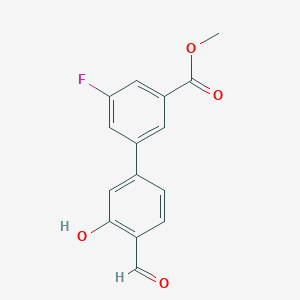
MFCD18314842
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD18314842 is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314842 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common methods include:
Melt Spinning: This involves heating the starting materials to a molten state and then rapidly cooling them to form fibers.
Wet Spinning: In this method, the starting materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.
Electrospinning: This technique uses an electric field to draw the starting materials into fine fibers.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include:
Batch Processing: This involves producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: In this method, the starting materials are continuously fed into the reaction vessel, and the product is continuously removed, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
MFCD18314842 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions, including:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
MFCD18314842 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: this compound is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of MFCD18314842 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYFJYQETBPRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685311 |
Source


|
| Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-46-3 |
Source


|
| Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
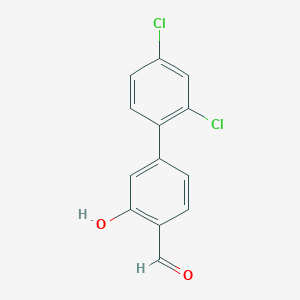
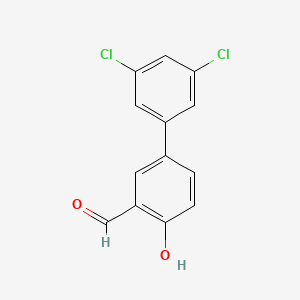
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol](/img/structure/B6378693.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol](/img/structure/B6378701.png)
![3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol](/img/structure/B6378716.png)
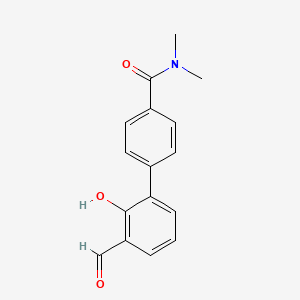
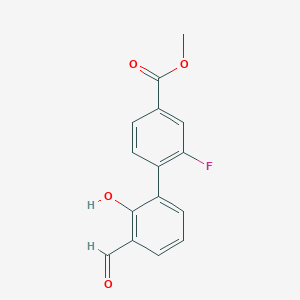
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol](/img/structure/B6378731.png)
